molecular formula C12H15NO2 B2971078 1-(2-Ethoxyphenyl)pyrrolidin-2-one CAS No. 1225919-34-5

1-(2-Ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2971078
CAS No.: 1225919-34-5
M. Wt: 205.257
InChI Key: XGAVOEFSEQQXIO-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring substituted with an ethoxyphenyl group, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidin-2-one derivatives can display antiarrhythmic activity, which is related to their adrenolytic and antioxidant properties . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Some pyrrolidin-2-one derivatives have been shown to have antiarrhythmic and antioxidant activity . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some pyrrolidin-2-one derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some pyrrolidin-2-one derivatives have been synthesized and that most of them have various significant biological activities . This suggests that this compound could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that some pyrrolidin-2-one derivatives have shown antiarrhythmic and hypotensive effects . This suggests that this compound could potentially have similar effects at different dosages.

Metabolic Pathways

It is known that some pyrrolidin-2-one derivatives undergo reduction of the β-keto moiety and oxidation at the 2″-position of the pyrrolidine ring . This suggests that this compound could potentially be involved in similar metabolic pathways.

Transport and Distribution

It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be localized to specific compartments or organelles .

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11-7-4-3-6-10(11)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOEFSEQQXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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